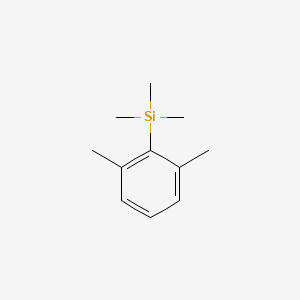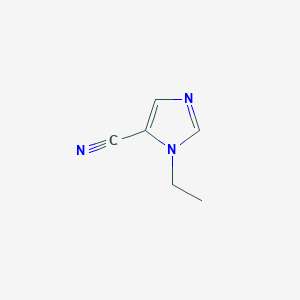
2-(3-Bromo-4-chlorophenyl)-5-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-4-chlorophenyl)-5-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, as well as a methyl group on the imidazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-chlorophenyl)-5-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-chloroaniline and 2-methylimidazole.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Procedure: The 3-bromo-4-chloroaniline is reacted with 2-methylimidazole under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(3-Bromo-4-chlorophenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar aprotic solvent like DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine or chlorine atoms.
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole ring.
科学的研究の応用
2-(3-Bromo-4-chlorophenyl)-5-methyl-1H-imidazole has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Bromo-4-chlorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The bromine and chlorine substituents can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
2-(3-Bromo-4-chlorophenyl)-1H-imidazole: Lacks the methyl group on the imidazole ring.
2-(3-Bromo-4-chlorophenyl)-5-ethyl-1H-imidazole: Contains an ethyl group instead of a methyl group on the imidazole ring.
2-(3-Bromo-4-chlorophenyl)-5-methyl-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.
Uniqueness
The presence of both bromine and chlorine substituents on the phenyl ring, along with a methyl group on the imidazole ring, makes 2-(3-Bromo-4-chlorophenyl)-5-methyl-1H-imidazole unique. These structural features can influence its reactivity and biological activity, distinguishing it from similar compounds.
特性
分子式 |
C10H8BrClN2 |
|---|---|
分子量 |
271.54 g/mol |
IUPAC名 |
2-(3-bromo-4-chlorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H8BrClN2/c1-6-5-13-10(14-6)7-2-3-9(12)8(11)4-7/h2-5H,1H3,(H,13,14) |
InChIキー |
UVZUCXROJNJLAH-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1)C2=CC(=C(C=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


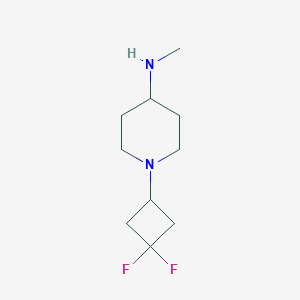

![2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile](/img/structure/B13679151.png)
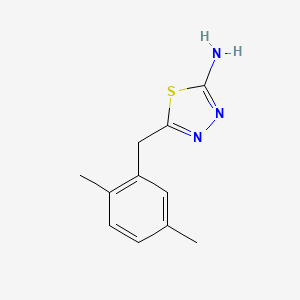
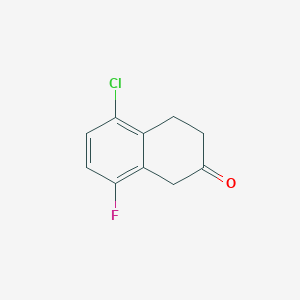
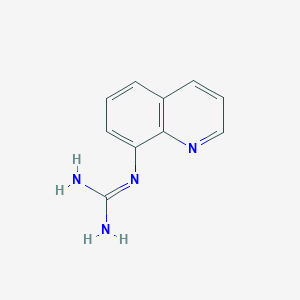
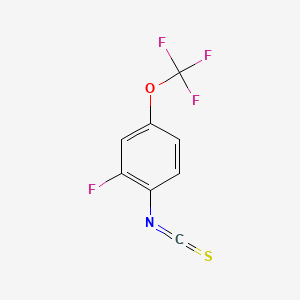
![Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate](/img/structure/B13679185.png)

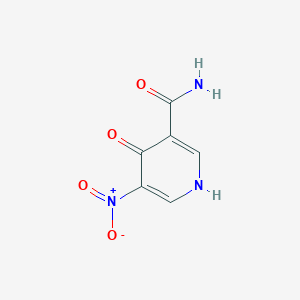
![1,3-Diphenylnaphtho[2,3-c]thiophene](/img/structure/B13679202.png)
